Tricetinidin chloride
Overview
Description
Tricetinidin chloride is an intense red-colored chemical compound belonging to the 3-deoxyanthocyanidins group. It is known for its presence in black tea infusions, where it is a product of the oxidative degallation of epigallocatechin gallate (EGCG) . The compound has a chemical formula of C15H11O6+ (Cl−) and a molar mass of 322.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricetinidin chloride can be synthesized through the oxidative degallation of epigallocatechin gallate (EGCG), a process that occurs naturally in black tea infusions
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the literature. it is likely that the compound can be extracted and purified from black tea infusions, where it naturally occurs .
Chemical Reactions Analysis
Types of Reactions: Tricetinidin chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Tricetinidin chloride has several scientific research applications, including:
Chemistry: Used as a natural colorant and antioxidant in various chemical studies.
Medicine: Studied for its potential health benefits, including cancer prevention and antioxidant properties.
Industry: Utilized as a natural food colorant due to its stability during processing and handling conditions.
Mechanism of Action
The mechanism of action of tricetinidin chloride involves its role as an antioxidant and its ability to stabilize free radicals. It also interacts with various molecular targets and pathways, including the CXCL12-CXCR4 signaling axis, which is involved in cell migration and homing . Additionally, it acts as a positive regulator of mTORC1 signaling by mediating phosphorylation and inhibition of the DEPDC5 component of the GATOR1 complex .
Comparison with Similar Compounds
Tricetinidin chloride is unique among 3-deoxyanthocyanidins due to its intense red color and stability. Similar compounds include:
Cyanidin chloride: Another 3-deoxyanthocyanidin with similar antioxidant properties.
Cyanidin-3-O-arabinoside chloride: Known for its use as a natural colorant.
Cyanidin-3-O-rhamnoside chloride: Studied for its potential health benefits.
These compounds share similar structures but differ in their specific functional groups and bioactivities, making this compound a distinct and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-(5,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6.ClH/c16-8-5-10(17)9-1-2-13(21-14(9)6-8)7-3-11(18)15(20)12(19)4-7;/h1-6H,(H4-,16,17,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRWCRMKQPGZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[O+]C2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561012 | |
Record name | Tricetinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65618-21-5 | |
Record name | 1-Benzopyrylium, 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65618-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricetinidin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065618215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricetinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICETINIDIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US6S794JZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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